molecular formula C27H35N3O7 B3951096 [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

Cat. No.: B3951096
M. Wt: 513.6 g/mol
InChI Key: KPBBLCWIYVNFNZ-UHFFFAOYSA-N
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Description

[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring and a piperazine ring, both of which are functionalized with phenyl and methanone groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine and piperazine rings, followed by the introduction of the phenyl and methanone groups. Common reagents used in these reactions include dimethoxybenzyl chloride, piperidine, and phenylpiperazine. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can serve as a ligand in receptor studies, helping to elucidate the binding mechanisms of various receptors.

Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. This interaction is often mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Uniqueness: What sets [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid apart from these similar compounds is its dual ring structure and the presence of both methoxy and phenyl groups. These features confer unique chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3.C2H2O4/c1-30-23-10-6-7-21(24(23)31-2)19-26-13-11-20(12-14-26)25(29)28-17-15-27(16-18-28)22-8-4-3-5-9-22;3-1(4)2(5)6/h3-10,20H,11-19H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBBLCWIYVNFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 2
[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 3
[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
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[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
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Reactant of Route 5
[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 6
[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

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